molecular formula C9H10BrN3S B3062007 [(Z)-1-(4-bromophenyl)ethylideneamino]thiourea CAS No. 16546-06-8

[(Z)-1-(4-bromophenyl)ethylideneamino]thiourea

Cat. No.: B3062007
CAS No.: 16546-06-8
M. Wt: 272.17 g/mol
InChI Key: OKNJXRBJRXAECS-SDQBBNPISA-N
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Description

[(Z)-1-(4-bromophenyl)ethylideneamino]thiourea is a chemical compound characterized by the presence of a bromophenyl group attached to an ethylideneamino moiety, which is further linked to a thiourea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-1-(4-bromophenyl)ethylideneamino]thiourea typically involves the reaction of 4-bromoacetophenone with thiourea in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

[(Z)-1-(4-bromophenyl)ethylideneamino]thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of [(Z)-1-(4-bromophenyl)ethylideneamino]thiourea involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential bacterial proteins, leading to cell death. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Z)-1-(4-bromophenyl)ethylideneamino]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

16546-06-8

Molecular Formula

C9H10BrN3S

Molecular Weight

272.17 g/mol

IUPAC Name

[(Z)-1-(4-bromophenyl)ethylideneamino]thiourea

InChI

InChI=1S/C9H10BrN3S/c1-6(12-13-9(11)14)7-2-4-8(10)5-3-7/h2-5H,1H3,(H3,11,13,14)/b12-6-

InChI Key

OKNJXRBJRXAECS-SDQBBNPISA-N

Isomeric SMILES

C/C(=N/NC(=S)N)/C1=CC=C(C=C1)Br

Canonical SMILES

CC(=NNC(=S)N)C1=CC=C(C=C1)Br

Origin of Product

United States

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